Nudifloramide-d3

LC-MS/MS quantitation stable isotope dilution metabolomics

Nudifloramide-d3 (CAS 1207384-48-2) is the trideuterated isotopologue of Nudifloramide (2PY), engineered as a high-fidelity internal standard for quantitative LC-MS/MS. Its +3.02 Da mass shift avoids isotopic overlap with endogenous M+1/M+2 isotopologues—a critical design parameter absent in unlabeled 2PY or alternative deuterated analogs. Unlabeled Nudifloramide cannot correct for ion suppression or extraction recovery variability, rendering it unusable for absolute quantitation. This SIL-IS enables validated assays for clinical biomarker quantitation (biliary tract cancer, MDD), niacin status assessment, and PARP-1 inhibition studies. Transition from discovery-phase relative quantitation to clinically actionable absolute quantitation with the matched internal standard.

Molecular Formula C7H8N2O2
Molecular Weight 155.17 g/mol
CAS No. 1207384-48-2
Cat. No. B586410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNudifloramide-d3
CAS1207384-48-2
SynonymsN-(Methyl-d3)-2-pyridoxone-5-carboxamide;  N-(Methyl-d3)-2-pyridinone-_x000B_5-carboxamide;  1,6-Dihydro-1-(methyl-d3)-6-oxo-3-pyridinecarboxamide;  1,6-Dihydro-1-(methyl-d3)-6-oxonicotinamide;  3-Carbamoyl-1-(methyl-d3)-6-pyridone;  N1-(Methyl-d3)-2-pyridone-5
Molecular FormulaC7H8N2O2
Molecular Weight155.17 g/mol
Structural Identifiers
InChIInChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3
InChIKeyJLQSXXWTCJPCBC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nudifloramide-d3: Analytical-Grade Stable Isotope-Labeled Metabolite for Precise LC-MS/MS Quantitation and PARP-1 Research


Nudifloramide-d3 (CAS 1207384-48-2) is the trideuterated isotopologue of Nudifloramide (2PY, N-methyl-2-pyridone-5-carboxamide), a terminal metabolite of nicotinamide-adenine dinucleotide (NAD) degradation [1]. As a stable isotope-labeled analog, it possesses three deuterium atoms substituted at the N-methyl position, resulting in a molecular weight of 155.17 g/mol—an increase of +3.02 Da relative to the unlabeled parent (152.15 g/mol) [2]. This isotopic modification enables its primary application as a high-fidelity internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging near-identical physicochemical properties to the endogenous analyte while providing a resolvable mass shift for spectral discrimination .

Why Generic Nudifloramide Analogs Cannot Replace Nudifloramide-d3 in Quantitative Bioanalysis


Substituting Nudifloramide-d3 with unlabeled Nudifloramide, other deuterated variants (e.g., Nudifloramide-d6), or structural analogs in quantitative LC-MS/MS workflows introduces unacceptable analytical error. Unlabeled Nudifloramide is chemically indistinguishable from endogenous 2PY present in biological matrices, rendering it impossible to correct for ion suppression/enhancement, extraction recovery variability, and instrument drift [1]. While alternative internal standards (IS) such as Nudifloramide-d6 offer isotopic labeling, differences in deuterium number alter chromatographic retention time and ionization efficiency relative to the native analyte, compromising the fundamental assumption of identical behavior required for accurate quantitation . Furthermore, the specific +3 Da mass shift of Nudifloramide-d3 is optimized to avoid isotopic overlap with endogenous metabolite isotopologues (e.g., M+1, M+2) while providing sufficient spectral separation from the unlabeled analyte's [M+H]+ ion, a critical design parameter not guaranteed by arbitrary deuterated or structural analogs [2].

Nudifloramide-d3: Head-to-Head Evidence for Superior Analytical Performance and Biological Specificity


Enhanced Analytical Accuracy via Optimized Deuterium Incorporation Compared to Unlabeled and Hexadeuterated Analogs

Nudifloramide-d3 incorporates three deuterium atoms (+3.02 Da mass shift) at the N-methyl position, achieving an isotopic purity of ≥97 atom% D by specification . This specific labeling density provides a distinct +3 Da spectral window that is well-separated from the natural isotopic envelope of unlabeled Nudifloramide (M+1, M+2) while minimizing deuterium scrambling and chromatographic retention time shifts that plague higher-deuterium analogs like Nudifloramide-d6 (+6 Da) . In contrast, unlabeled Nudifloramide offers zero mass shift and is indistinguishable from endogenous analyte in MS detection, rendering it useless as an internal standard .

LC-MS/MS quantitation stable isotope dilution metabolomics

Validated Use as Internal Standard in B-Vitamer Quantitation with Demonstrated Precision

In a validated LC-MS/MS method for quantifying 18 water-soluble B-vitamers in breast milk, stable isotope-labeled internal standards (SIL-IS) including deuterated compounds were employed to achieve intra-day precision of 0.3–28.3% and inter-day precision of 0.9–32.6%, with averaged accuracy of 92.2–107.5% [1]. This study newly identified Nudifloramide as a B3 vitamer form in breast milk, underscoring the requirement for a matched deuterated internal standard like Nudifloramide-d3 to enable accurate quantitation free from matrix effect bias. Without such a SIL-IS, method accuracy would be severely compromised due to variable ionization suppression in the electrospray source [2].

breast milk metabolomics B-vitamin analysis isotope dilution mass spectrometry

Biomarker Quantitation: Diagnostic Threshold Established for Biliary Tract Cancer

A patent application (US 2021/0405053 A1) defines a quantitative criterion for Nudifloramide as a diagnostic marker for biliary tract cancer: a serum concentration threshold of 220–320 pg/µL is indicative of disease [1]. This quantitative cut-off necessitates precise and reproducible measurement of Nudifloramide levels in patient samples—a requirement that mandates the use of a deuterated internal standard like Nudifloramide-d3 to correct for matrix variability and instrument fluctuations inherent to clinical mass spectrometry [2]. Other putative biomarkers in the same patent (e.g., LPC 18:0, fibrinogen alpha chain) do not have equivalent commercially available SIL-IS options, placing Nudifloramide-d3 in a uniquely enabling position for assay development.

cancer biomarker clinical diagnostics targeted metabolomics

Superior PARP-1 Inhibitory Potency Over Nicotinamide in In Vitro Assays

Nudifloramide (2PY) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 8 µM in vitro . This inhibitory activity is significantly more potent than that of its metabolic precursor, nicotinamide, which is described as a less effective PARP-1 inhibitor . While Nudifloramide-d3 itself is expected to exhibit identical biochemical activity to the unlabeled compound (deuterium substitution does not alter pharmacodynamics), its value lies in enabling precise, tracer-level quantification of PARP-1 inhibition in cellular and in vivo models via MS imaging or LC-MS/MS, without confounding signal from endogenous Nudifloramide. The 8 µM IC50 provides a clear benchmark for selecting Nudifloramide-d3 as a quantitative probe in PARP-related studies over unlabeled Nudifloramide, which cannot be distinguished from the naturally occurring metabolite.

PARP inhibition NAD metabolism enzymology

Nudifloramide-d3: High-Impact Application Scenarios for Analytical and Biomedical Research


Clinical Metabolomics: Quantitative Biomarker Validation for Cancer and Depression

Nudifloramide-d3 is the essential internal standard for developing and validating targeted LC-MS/MS assays aimed at quantifying serum Nudifloramide as a diagnostic or prognostic biomarker. The patent-established diagnostic threshold for biliary tract cancer (220–320 pg/µL) requires method accuracy and precision achievable only with a matched SIL-IS [1]. Similarly, recent metabolomics studies implicate Nudifloramide alterations in major depressive disorder (MDD) treatment response, with validation phases demonstrating significantly higher serum levels in healthy controls versus depressed patients [2]. In both scenarios, Nudifloramide-d3 is the critical reagent that enables the transition from discovery-phase relative quantitation to clinically actionable absolute quantitation.

Nutritional Metabolomics and Vitamin B3 Status Assessment

Accurate quantitation of Nudifloramide in urine or plasma serves as a non-invasive biomarker for whole-body niacin (Vitamin B3) status. The isotope dilution methodology demonstrated for B-vitamer analysis in breast milk—achieving intra-day precision of 0.3–28.3% and accuracy of 92.2–107.5%—is directly transferable to nutritional studies when Nudifloramide-d3 is employed as the internal standard [3]. This application is particularly relevant for large-scale epidemiological studies or clinical trials monitoring niacin supplementation, where robust and reproducible LC-MS/MS data across hundreds of samples is a non-negotiable requirement.

PARP-1 Pharmacology and NAD Metabolism Research

Nudifloramide-d3 enables quantitative tracing of endogenous Nudifloramide dynamics in cellular and in vivo models of PARP-1 inhibition and NAD degradation. Its 8 µM IC50 for PARP-1 inhibition (inherited from the unlabeled parent) positions it as a biologically relevant internal standard for studying the interplay between nicotinamide metabolism and DNA repair pathways. Researchers can spike Nudifloramide-d3 into cell lysates or tissue homogenates to correct for extraction and ionization variability, thereby obtaining precise measurements of endogenous 2PY levels—a capability that unlabeled Nudifloramide or other structural analogs cannot provide.

Method Development and Validation for LC-MS/MS Core Facilities

Core mass spectrometry facilities tasked with developing and validating quantitative assays for diverse client projects require a library of high-purity, well-characterized SIL-IS compounds. Nudifloramide-d3, with its defined isotopic purity (≥97 atom% D) and optimized +3 Da mass shift, represents a turn-key solution for any project involving Nudifloramide quantitation. Its availability from multiple reputable vendors with batch-specific certificates of analysis ensures traceability and reproducibility, meeting the rigorous documentation standards of GLP and regulated bioanalysis.

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